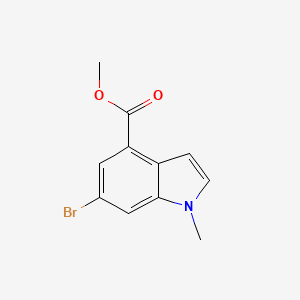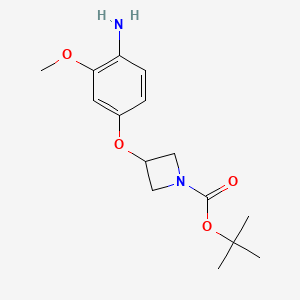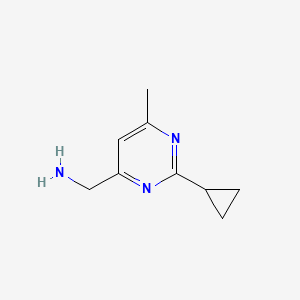
(2-Cyclopropyl-6-methylpyrimidin-4-yl)methanamine
Descripción general
Descripción
“(2-Cyclopropyl-6-methylpyrimidin-4-yl)methanamine” is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 . It is also known by its CAS number 1283133-86-7 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2/c1-7-3-2-4-9(12-7)10(11)8-5-6-8/h2-4,8,10H,5-6,11H2,1H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Bone Disorder Treatment
A study led by Pelletier et al. (2009) found that a compound with a 2-aminopyrimidine template, similar in structure to (2-Cyclopropyl-6-methylpyrimidin-4-yl)methanamine, effectively targeted the Wnt beta-catenin cellular messaging system. This compound demonstrated a significant increase in trabecular bone formation rate in animal models, suggesting potential applications in treating bone disorders (Pelletier et al., 2009).
Synthesis of Aminoalkyl Piperidines
Froelich et al. (1996) described the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines, using a process that involved the compound this compound. The synthesis approach is significant for the production of various pharmaceuticals and could be applied in the development of new drugs (Froelich et al., 1996).
Polymerisation Catalyst
Kwon et al. (2015) synthesized zinc(II) complexes using a compound structurally similar to this compound. These complexes were effective in initiating the ring-opening polymerisation of rac-lactide, indicating a potential application in polymer science (Kwon et al., 2015).
Oxidation Catalyst in Hydroxylation of Alkanes
Sankaralingam and Palaniandavar (2014) explored diiron(III) complexes of 3N ligands as functional models for methane monooxygenases. Their study included derivatives of this compound, demonstrating their role as catalysts for selective hydroxylation of alkanes, which has applications in organic synthesis and potentially in industrial processes (Sankaralingam & Palaniandavar, 2014).
Antiviral Research
Kolocouris et al. (1994) synthesized derivatives of this compound, showing notable inhibitory effects against influenza A virus. This indicates potential applications in the development of antiviral drugs (Kolocouris et al., 1994).
Propiedades
IUPAC Name |
(2-cyclopropyl-6-methylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-4-8(5-10)12-9(11-6)7-2-3-7/h4,7H,2-3,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCOJNDXUIMDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




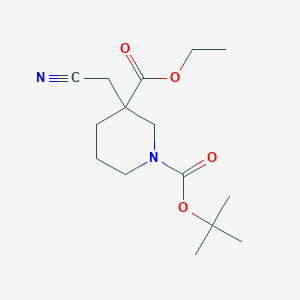
![7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1467843.png)
![4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1467846.png)

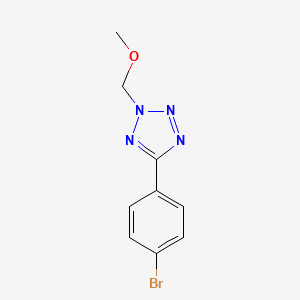
![1-Methyl-4-[(1-methyl-3-pyrrolidinyl)methyl]piperazine](/img/structure/B1467851.png)


